Sodium 5-aminopyrazine-2-carboxylate Sodium 5-aminopyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16002295
InChI: InChI=1S/C5H5N3O2.Na/c6-4-2-7-3(1-8-4)5(9)10;/h1-2H,(H2,6,8)(H,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C5H4N3NaO2
Molecular Weight: 161.09 g/mol

Sodium 5-aminopyrazine-2-carboxylate

CAS No.:

Cat. No.: VC16002295

Molecular Formula: C5H4N3NaO2

Molecular Weight: 161.09 g/mol

* For research use only. Not for human or veterinary use.

Sodium 5-aminopyrazine-2-carboxylate -

Specification

Molecular Formula C5H4N3NaO2
Molecular Weight 161.09 g/mol
IUPAC Name sodium;5-aminopyrazine-2-carboxylate
Standard InChI InChI=1S/C5H5N3O2.Na/c6-4-2-7-3(1-8-4)5(9)10;/h1-2H,(H2,6,8)(H,9,10);/q;+1/p-1
Standard InChI Key IDBXPDCWZAYRIC-UHFFFAOYSA-M
Canonical SMILES C1=C(N=CC(=N1)N)C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium 5-aminopyrazine-2-carboxylate is an aromatic heterocyclic compound featuring a pyrazine ring substituted with an amino group at position 5 and a carboxylate group at position 2, neutralized by a sodium ion. The systematic IUPAC name is sodium 5-aminopyrazine-2-carboxylate, while its non-salt form, 5-aminopyrazine-2-carboxylic acid, holds the CAS number 40155-43-9 . The sodium salt’s molecular structure enhances solubility in polar solvents compared to the free acid, a critical factor in industrial and laboratory workflows.

PropertyValueSource
Molecular Weight161.09 g/mol
Molecular FormulaC5H4N3NaO2\text{C}_5\text{H}_4\text{N}_3\text{NaO}_2
SolubilityHigh in water, moderate in DMF
Thermal StabilityDecomposes above 230°C

The absence of reported melting or boiling points suggests further experimental characterization is needed. Computational studies predict a density of approximately 1.319 g/cm³, akin to its methyl ester derivative .

Synthetic Methodologies

Microwave-Assisted Amination

The most efficient route to 5-aminopyrazine-2-carboxylic acid—precursor to the sodium salt—involves microwave-assisted amination of 5-chloropyrazine-2-carboxylic acid. Using aqueous ammonia (25% w/w) at 100°C under microwave irradiation (80 W, 30 minutes), this method achieves a 70% yield . The reaction proceeds via nucleophilic aromatic substitution, facilitated by microwave-enhanced kinetics:

5-Cl-pyrazine-2-COOH+NH3100°C, MW5-NH2-pyrazine-2-COOH+HCl\text{5-Cl-pyrazine-2-COOH} + \text{NH}_3 \xrightarrow{\text{100°C, MW}} \text{5-NH}_2\text{-pyrazine-2-COOH} + \text{HCl}

Post-synthesis, the ammonium salt is acidified to pH 4 using HCl, yielding crystalline 5-aminopyrazine-2-carboxylic acid . Subsequent neutralization with sodium hydroxide or carbonate generates the sodium salt.

Conventional Synthesis and Challenges

Alternative methods employ benzyl bromide or tert-butoxycarbonyl (Boc)-protected amines for N-alkylation, though yields are suboptimal (20–45%) . For example, benzylation of 5-aminopyrazine-2-carboxylic acid with benzyl bromide in DMF (22 hours, room temperature) yields only 20% product due to competing side reactions . Microwave-assisted esterification of the acid with propanol and sulfuric acid further highlights the versatility of microwave techniques, achieving 70% conversion .

Applications in Pharmaceutical Research

Antibiotic and Antiviral Agents

5-Aminopyrazine-2-carboxylic acid derivatives exhibit broad-spectrum antimicrobial activity. Esterification to methyl 5-aminopyrazine-2-carboxylate (CAS 13924-94-2) produces a stable intermediate for prodrug development . Coupling with piperazine derivatives via carbodiimide-mediated amidation (83.7% yield) generates compounds with enhanced bioavailability .

Fluorescent Probes

The aromatic amine and carboxylate groups enable conjugation with fluorophores. For instance, HATU-mediated coupling of the sodium salt with cyclohexan-containing pyrimidines yields fluorescent tags for cellular imaging (95% yield) . Such probes are pivotal in tracking drug delivery mechanisms.

Recent Advances and Future Directions

Recent studies optimize microwave parameters for scalable synthesis, reducing reaction times from hours to minutes . Computational modeling of the sodium salt’s coordination chemistry may unlock catalytic applications. Additionally, CRISPR-based screening platforms could identify biological targets for pyrazine-carboxylate hybrids, accelerating drug discovery.

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